

Enavogliflozin and Metformin Combination Therapy: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Enavogliflozin*

Cat. No.: *B607307*

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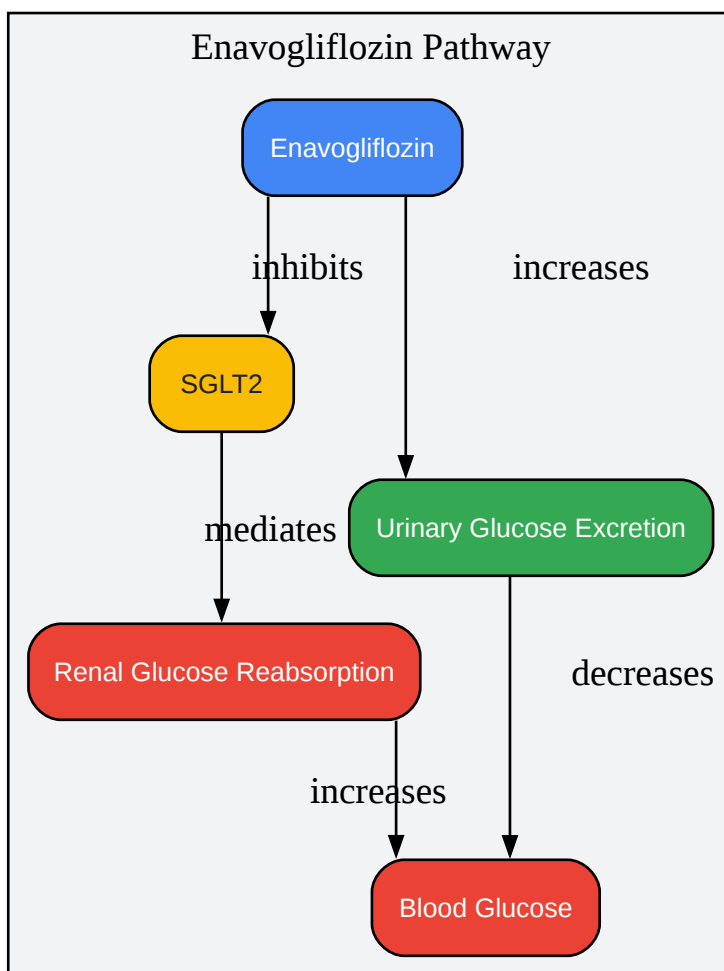
This guide provides a comprehensive analysis of the combination therapy of **enavogliflozin** and metformin for the treatment of type 2 diabetes mellitus (T2DM). It is intended for researchers, scientists, and drug development professionals, offering a detailed comparison with alternative therapies, supported by experimental data and methodologies.

Introduction

Enavogliflozin is a potent and selective sodium-glucose co-transporter 2 (SGLT2) inhibitor.^[1] Its mechanism of action is independent of insulin, focusing on the reduction of renal glucose reabsorption, thereby promoting urinary glucose excretion.^{[1][2]} Metformin, the first-line therapy for T2DM, primarily acts by reducing hepatic glucose production and improving insulin sensitivity.^{[3][4][5]} The combination of these two agents offers a complementary approach to glycemic control.

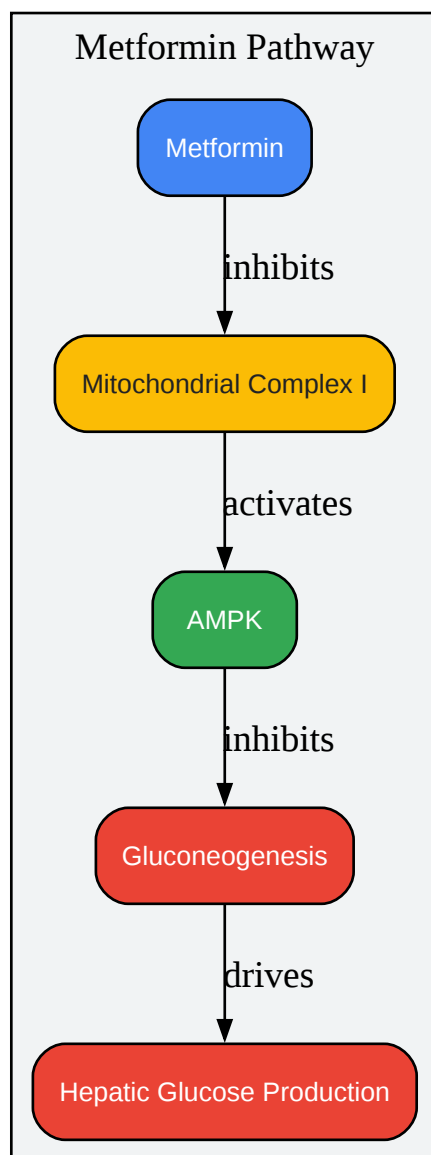
Mechanism of Action: Signaling Pathways

The distinct mechanisms of **enavogliflozin** and metformin are visualized below.



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Enavogliflozin's Mechanism of Action



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Metformin's Primary Mechanism of Action

Comparative Efficacy Data

Clinical trial data demonstrates the efficacy of **enavogliflozin** as an add-on therapy to metformin. The following tables summarize key findings from a 24-week, double-blind, randomized, phase 3 study (NCT04634500) comparing **enavogliflozin** to dapagliflozin in patients with T2DM inadequately controlled on metformin alone.^{[3][6][7]}

Table 1: Glycemic Control

Parameter	Enavogliflozin 0.3 mg + Metformin (n=101)	Dapagliflozin 10 mg + Metformin (n=99)
Adjusted Mean Change in HbA1c at Week 24	-0.80%	-0.75%
Patients Achieving HbA1c <7.0% at Week 24	61%	62%
Adjusted Mean Change in Fasting Plasma Glucose at Week 24	-32.53 mg/dL	-29.14 mg/dL

Table 2: Metabolic Parameters

Parameter	Enavogliflozin 0.3 mg + Metformin	Dapagliflozin 10 mg + Metformin
Change in Body Weight at Week 24	-3.77 kg	-3.58 kg
Change in Systolic Blood Pressure at Week 24	-5.93 mm Hg	-6.57 mm Hg
Change in Diastolic Blood Pressure at Week 24	-5.41 mm Hg	-4.26 mm Hg

Comparative Safety and Tolerability

Both **enavogliflozin** and dapagliflozin were found to be safe and well-tolerated when added to metformin.^{[3][6][7]} A 52-week extension study further supported the long-term safety of **enavogliflozin**.^[5]

Table 3: Adverse Events of Special Interest

Adverse Event	Enavogliflozin 0.3 mg + Metformin	Dapagliflozin 10 mg + Metformin
Hypoglycemia	0 episodes	1 episode
Urinary Tract Infections	1 case of cystitis	1 case of cystitis
Genital Mycotic Infections	Not specified in detail, but generally low	Not specified in detail, but generally low

Experimental Protocols

The data presented is primarily from a multicenter, double-blind, randomized, phase 3 clinical trial (NCT04634500).[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)

Study Design and Patient Population

- Design: A 24-week, randomized, double-blind, active-controlled, parallel-group study.[\[8\]](#)
- Participants: 200 Korean patients with type 2 diabetes mellitus who had inadequate glycemic control (HbA1c between 7.0% and 10.5%) despite being on a stable dose of metformin (≥ 1000 mg/day) for at least 8 weeks.[\[8\]](#)
- Inclusion Criteria: Age between 19 and 80 years, BMI between 20 and 45 kg/m².[\[8\]](#)
- Exclusion Criteria: History of severe heart failure, uncontrolled hypertension, or significant renal impairment (eGFR < 60 mL/min/1.73 m²).[\[8\]](#)

Treatment Regimen

- **Enavogliflozin Group:** Enavogliflozin 0.3 mg once daily as an add-on to metformin.[\[8\]](#)
- **Dapagliflozin Group:** Dapagliflozin 10 mg once daily as an add-on to metformin.[\[8\]](#)

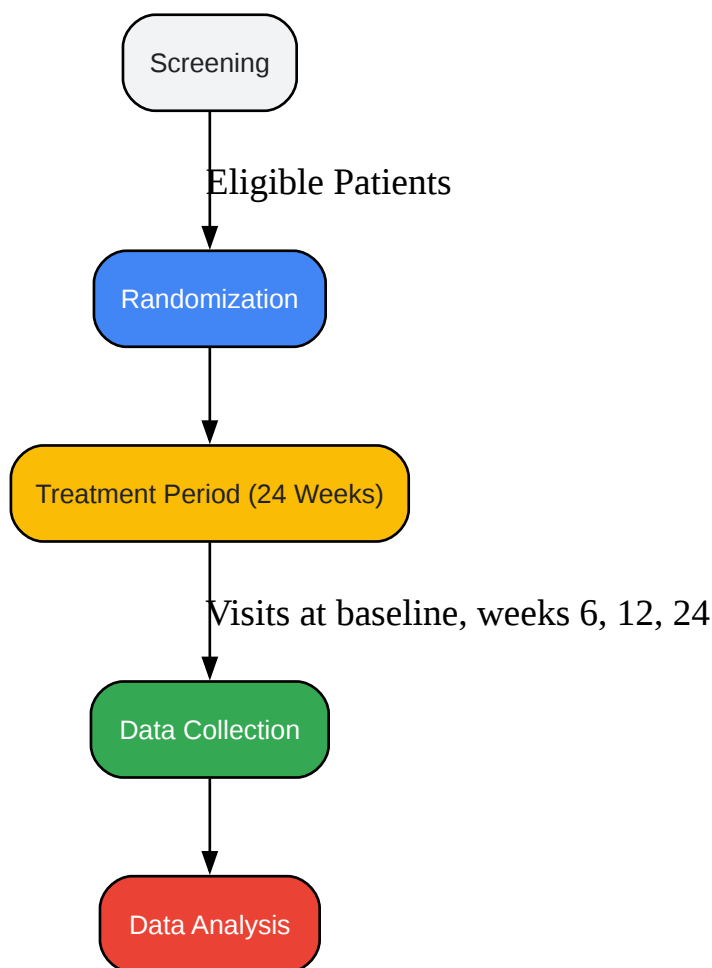
Endpoints

- Primary Endpoint: Change in HbA1c from baseline to week 24.[\[3\]](#)[\[6\]](#)[\[7\]](#)

- Secondary Endpoints: Proportion of patients achieving HbA1c <7.0%, change in fasting plasma glucose, body weight, and blood pressure.[3][6][7]

Experimental Workflow

The following diagram illustrates the workflow of the clinical trial.



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Clinical Trial Workflow

Comparison with Other Combination Therapies

While direct head-to-head trials are limited, the **enavogliflozin**-metformin combination can be compared to other common add-on therapies for metformin based on their established profiles.

Table 4: General Comparison of Metformin Add-on Therapies

Drug Class	Primary Mechanism	Key Advantages with Metformin	Potential Disadvantages
SGLT2 Inhibitors (e.g., Enavogliflozin)	Increase urinary glucose excretion	Weight loss, blood pressure reduction, low hypoglycemia risk	Genital mycotic infections, urinary tract infections
DPP-4 Inhibitors	Increase incretin levels	Well-tolerated, weight neutral, low hypoglycemia risk	Modest HbA1c reduction, potential for pancreatitis
GLP-1 Receptor Agonists	Enhance glucose-dependent insulin secretion	Significant HbA1c and weight reduction, cardiovascular benefits	Gastrointestinal side effects, injectable administration
Sulfonylureas	Increase insulin secretion	High efficacy in HbA1c reduction, oral administration	Hypoglycemia risk, weight gain
Thiazolidinediones (TZDs)	Improve insulin sensitivity	Durable glycemic control, low hypoglycemia risk	Weight gain, fluid retention, heart failure risk

Conclusion

The combination of **enavogliflozin** and metformin represents a robust therapeutic strategy for the management of type 2 diabetes. This is evidenced by its complementary mechanisms of action and strong clinical data demonstrating significant improvements in glycemic control and metabolic parameters with a favorable safety profile.[3][6][7] The low risk of hypoglycemia makes this combination an attractive option for a broad range of patients.[9] Further research and long-term observational studies will continue to delineate the full potential of this combination therapy in the evolving landscape of diabetes care.

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